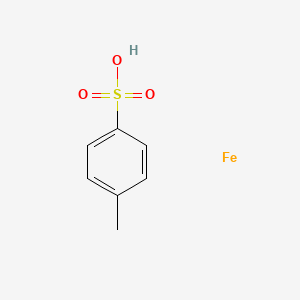
Iron;4-methylbenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(III) p-toluenesulfonate, also known as Iron(III) 4-methylbenzenesulfonate, is a chemical compound with the formula (CH₃C₆H₄SO₃)₃Fe · 6H₂O. It is a coordination complex where iron is in the +3 oxidation state, coordinated to three p-toluenesulfonate anions. This compound is commonly used as an oxidizing agent in various chemical reactions and has applications in materials science, particularly in the synthesis of conductive polymers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iron(III) p-toluenesulfonate can be synthesized by reacting iron(III) chloride with p-toluenesulfonic acid in an aqueous medium. The reaction typically involves dissolving iron(III) chloride in water, followed by the addition of p-toluenesulfonic acid. The mixture is then heated to facilitate the reaction, resulting in the formation of Iron(III) p-toluenesulfonate hexahydrate .
Industrial Production Methods: In industrial settings, the production of Iron(III) p-toluenesulfonate often involves large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The product is then purified through crystallization and filtration processes to obtain the desired technical grade .
Analyse Des Réactions Chimiques
Types of Reactions: Iron(III) p-toluenesulfonate primarily undergoes oxidation reactions due to its strong oxidizing properties. It is also involved in substitution reactions where the p-toluenesulfonate anion can be replaced by other ligands .
Common Reagents and Conditions:
Oxidation Reactions: Iron(III) p-toluenesulfonate is used as an oxidant in the synthesis of poly(3,4-ethylenedioxythiophene) (PEDOT) nanofilms by vapor phase polymerization.
Substitution Reactions: It can catalyze the acetylation of alcohols, phenols, and aldehydes under mild conditions.
Major Products:
Oxidation Products: Conductive polymers such as PEDOT.
Substitution Products: Acetylated alcohols, phenols, and aldehydes.
Applications De Recherche Scientifique
Iron(III) p-toluenesulfonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Iron(III) p-toluenesulfonate exerts its effects is primarily through its role as an oxidizing agent. It facilitates the transfer of electrons from other molecules, thereby oxidizing them. In the synthesis of conductive polymers, for example, Iron(III) p-toluenesulfonate oxidizes monomers, leading to polymerization and the formation of conductive films . The molecular targets and pathways involved include the oxidation of thiophene derivatives in the case of PEDOT synthesis .
Comparaison Avec Des Composés Similaires
Iron(III) trifluoromethanesulfonate: Another strong oxidizing agent used in similar applications.
Iron(III) perchlorate: Used as an oxidant in various chemical reactions.
Ammonium iron(II) sulfate: Commonly used in redox reactions but has different oxidation states compared to Iron(III) p-toluenesulfonate.
Uniqueness: Iron(III) p-toluenesulfonate is unique due to its specific coordination with p-toluenesulfonate anions, which imparts distinct solubility and reactivity properties. Its ability to facilitate the synthesis of conductive polymers like PEDOT sets it apart from other iron-based oxidants .
Propriétés
Formule moléculaire |
C7H8FeO3S |
|---|---|
Poids moléculaire |
228.05 g/mol |
Nom IUPAC |
iron;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.Fe/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10); |
Clé InChI |
LWLURCPMVVCCCR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















